1-(3-Bromopropyl)-4-fluoro-2-iodobenzene
Description
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (position 4), iodine (position 2), and a 3-bromopropyl chain (position 1). Its molecular formula is C₉H₁₀BrFI, with a molecular weight of 351.99 g/mol.
Properties
Molecular Formula |
C9H9BrFI |
|---|---|
Molecular Weight |
342.97 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
CVJQPHLVWNNCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)CCCBr |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation Followed by Alkylation
This method involves constructing the halogenated benzene core first, followed by introducing the bromopropyl chain. For example, 1-fluoro-2-iodobenzene may serve as a starting material, undergoing bromination at the 4-position before alkylation with 1,3-dibromopropane. However, the steric and electronic effects of adjacent halogens complicate direct bromination, often necessitating protective groups or directing agents.
Diazotization-Halogenation Cascades
Patented routes (e.g., CN108002976B) leverage diazotization reactions to introduce halogens regioselectively. Starting with aminobenzene derivatives, sequential diazotization-bromination and diazotization-iodination steps enable precise halogen placement. For instance, 1-fluoro-2-amino-3-nitrobenzene undergoes diazotization with NaNO₂/HBr to install bromine, followed by nitro reduction and iodination via HI/KI.
Stepwise Methodologies and Reaction Conditions
Diazotization-Iodination Pathway (Patent CN108002976B)
This three-step route achieves an overall yield of 45–60%:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Diazotization bromination | H₂SO₄, NaNO₂, HBr, 0–5°C, 2 h | 70–75% |
| 2 | Nitro reduction | H₂/Pd-C, EtOH, 25°C, 6 h | 85–90% |
| 3 | Diazotization iodination | HI, KI, NaNO₂, H₂O, 10°C, 1.5 h | 60–65% |
Mechanistic Insights :
Direct Bromopropylation of Halogenated Arenes
Industrial-scale methods often employ Ullmann or nucleophilic aromatic substitution (SNAr) to attach the bromopropyl group. For example, 4-fluoro-2-iodobenzene reacts with 1,3-dibromopropane in DMF using K₂CO₃ as a base at 80°C for 12 h. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes SNAr rate |
| Solvent | DMF or DMSO | Enhances nucleophilicity |
| Base | K₂CO₃ | Minimizes hydrolysis |
| Reaction Time | 10–15 h | Ensures completion |
This method achieves 50–65% yield but struggles with competing elimination reactions forming allylic bromides.
Optimization Techniques and Scalability
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF) outperform THF or toluene in bromopropylation reactions due to improved solubility of halogenated intermediates. Catalytic CuI (5 mol%) enhances Ullmann coupling efficiency, reducing reaction times from 15 h to 8 h.
Purification Strategies
- Chromatography : Silica gel chromatography with hexane/EtOAc (9:1) effectively separates this compound from dihalogenated byproducts.
- Crystallization : Recrystallization from ethanol/water (1:3) at −20°C yields 95% pure product, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
Purity and Stability
Commercial batches (e.g., CymitQuimica) report ≥95% purity by GC-FID. The compound exhibits stability at 25°C for 6 months when stored under argon, with degradation primarily via C-I bond homolysis above 100°C.
Challenges and Limitations
Regioselectivity in Halogenation
Competing para-iodination during diazotization steps remains a key issue, requiring careful control of reaction stoichiometry (HI:I₂ = 2:1) to suppress undesired pathways.
Scalability of Diazotization Routes
Large-scale diazotization risks exothermic runaway; patent CN108002976B mitigates this via gradual NaNO₂ addition and temperature control below 10°C.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Diazotization | 45–60% | Low | High | 95–98% |
| Direct Alkylation | 50–65% | Medium | Moderate | 90–93% |
| Ullmann Coupling | 55–70% | High | Low | 85–90% |
The diazotization route offers the best balance of cost and scalability, though direct alkylation provides marginally higher yields in research settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under high temperatures or in the presence of strong acids or bases, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce corresponding ketones or aldehydes.
Scientific Research Applications
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-4-fluoro-2-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Halogenated Benzene Derivatives
The following table summarizes key differences between 1-(3-Bromopropyl)-4-fluoro-2-iodobenzene and analogous compounds:
Structural and Functional Differences
Halogen Diversity and Reactivity
- The target compound contains iodine , a heavy halogen that facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas analogs like 1-(3-Bromopropyl)-2-fluorobenzene lack iodine, limiting their utility in such reactions .
- 4-Bromo-2-fluoro-1-iodobenzene shares iodine and bromine but lacks the bromopropyl chain, reducing steric hindrance and altering solubility .
Functional Group Modifications
- The difluoromethoxy group in 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene introduces electron-withdrawing effects and increased hydrophobicity compared to the target compound’s simpler fluorine substituent .
- The sulfonyl group in 1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene significantly alters reactivity, enabling nucleophilic substitution reactions that are less feasible with iodine .
Alkyl Chain Influence
- The 3-bromopropyl chain in the target compound enhances lipophilicity and may serve as a leaving group in alkylation reactions. This feature is absent in non-alkylated analogs like 4-bromo-2-fluoro-1-iodobenzene .
Limitations and Challenges
- Data Gaps : Physical properties (e.g., melting point, solubility) for the target compound are unavailable, complicating process optimization.
- Stability Concerns : Iodine’s susceptibility to light-induced degradation may require specialized storage conditions compared to fluorine- or bromine-only analogs .
Biological Activity
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene is a halogenated aromatic compound characterized by its unique substitution pattern on the benzene ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The presence of multiple halogen atoms, namely bromine, fluorine, and iodine, may influence its reactivity and interactions with biological targets.
The molecular formula of this compound is C10H10BrF I, with a molecular weight of approximately 342.97 g/mol. Its structural features include:
- Bromopropyl group : Affects hydrophobic interactions and may enhance cellular membrane permeability.
- Fluorine atom : Known to influence the electronic properties and biological interactions of compounds.
- Iodine atom : Often associated with enhanced binding affinity to biological targets due to its larger atomic radius.
The biological activity of halogenated aromatic compounds typically involves several mechanisms:
- Halogen Bonding : The presence of halogens can facilitate interactions with nucleophiles in biological systems.
- Reactivity with Biological Targets : The compound may undergo electrophilic substitution reactions, leading to modifications in biomolecules such as proteins and nucleic acids.
- Cell Membrane Interactions : The lipophilicity introduced by the bromopropyl group might enhance membrane penetration, affecting cellular uptake.
Comparative Analysis with Similar Compounds
A comparative analysis can provide insights into the potential biological activity of this compound by examining structurally similar compounds:
| Compound Name | Notable Features | Biological Activity |
|---|---|---|
| 1-(3-Bromopropyl)-2-fluoro-4-iodobenzene | Similar halogen substitutions | Antimicrobial, anticancer |
| 1-Bromo-3-chloropropane | Used in pharmaceuticals | Moderate antimicrobial |
| 1-Bromo-3-fluoro-4-chlorobenzene | Intermediate for organic syntheses | Limited data on biological activity |
| 4-Bromo-3-fluoroiodobenzene | Molecular scaffold for nucleophilic substitution | Potential anticancer properties |
Case Studies and Research Findings
Research on halogenated compounds often highlights their potential therapeutic roles:
- Anticancer Studies : Research has demonstrated that certain halogenated compounds induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. For instance, studies on similar compounds have shown that they can upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Antimicrobial Activity : A study focusing on structurally related brominated compounds revealed significant antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects.
Q & A
What are the common synthetic routes for preparing 1-(3-Bromopropyl)-4-fluoro-2-iodobenzene, and what critical reaction parameters influence yield?
Level : Basic
Methodological Answer :
The synthesis typically involves sequential halogenation and alkylation steps. A two-step approach is often employed:
Halogenation : Fluorine and iodine are introduced via electrophilic aromatic substitution (EAS) using directing groups (e.g., meta-fluoro substitution guides iodination at the ortho position).
Propyl Bromide Attachment : A 3-bromopropyl chain is added via nucleophilic alkylation, often using a bromide precursor (e.g., 3-bromopropyl magnesium chloride) in anhydrous THF under reflux .
Key Parameters :
- Temperature control (0–5°C for halogenation; 60–70°C for alkylation).
- Catalyst selection (e.g., PdCl₂ for coupling reactions).
- Solvent polarity (THF or DMF enhances nucleophilicity).
How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) when characterizing halogenated positions in this compound?
Level : Advanced
Methodological Answer :
Contradictions often arise due to overlapping signals or anisotropic effects from heavy atoms (e.g., iodine). To resolve these:
- 2D NMR (COSY, NOESY) : Identifies coupling between protons adjacent to halogens.
- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated for related bromo/iodo-arylpropane derivatives .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare them with experimental data .
What analytical techniques are most reliable for assessing the purity of this compound, and what are their limitations?
Level : Basic
Methodological Answer :
- GC-MS : Effective for volatile intermediates but limited by the compound’s thermal stability.
- HPLC (UV/Vis or ELSD) : Suitable for non-volatile samples; use C18 columns with acetonitrile/water mobile phases .
- Elemental Analysis (EA) : Validates halogen stoichiometry but requires high-purity samples.
Limitations : - Iodine’s high atomic mass can skew MS fragmentation patterns.
- Fluorine’s NMR-inactive isotope complicates ¹⁹F-NMR integration.
What strategies optimize the regioselective introduction of iodine and bromine in the benzene ring during the synthesis of polyhalogenated arylpropane derivatives?
Level : Advanced
Methodological Answer :
- Directing Groups : Use fluorine’s meta-directing effect to position iodine ortho to it .
- Sequential Halogenation : Introduce iodine first (via ICl in acetic acid), followed by bromine (using NBS or Br₂/FeBr₃) .
- Protection/Deprotection : Temporarily block reactive sites with trimethylsilyl groups to prevent over-halogenation .
How should researchers handle and store this compound to minimize decomposition and ensure safety?
Level : Basic
Methodological Answer :
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent photolytic or thermal degradation.
- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood due to lachrymatory bromine vapors .
- Disposal : Neutralize with 10% sodium thiosulfate before aqueous waste disposal.
What mechanistic insights explain unexpected byproduct formation during the coupling of 3-bromopropyl groups to fluorinated iodoarenes?
Level : Advanced
Methodological Answer :
Byproducts often arise from:
- Elimination Reactions : Base-catalyzed dehydrohalogenation forms allylic bromides; minimize by using weaker bases (K₂CO₃ instead of NaOH) .
- Cross-Coupling : Pd catalysts may induce Ullmann-type couplings between iodoarenes and bromopropyl chains; control via ligand selection (e.g., PPh₃ suppresses side reactions) .
What crystallization methods are effective for obtaining X-ray quality crystals of bromo/iodo-substituted aromatic compounds?
Level : Basic
Methodological Answer :
- Slow Evaporation : Use mixed solvents (e.g., hexane/ethyl acetate) to gradually reduce solubility.
- Layered Diffusion : Layer a poor solvent (e.g., pentane) over a concentrated solution in DCM.
- Temperature Gradients : Cool from 40°C to 4°C over 48 hours, as demonstrated for triazole-bromopropyl derivatives .
How does the electronic nature of substituents (fluoro vs. iodo) influence the reactivity of the bromopropyl chain in nucleophilic substitution reactions?
Level : Advanced
Methodological Answer :
- Electron-Withdrawing Fluorine : Increases the electrophilicity of the adjacent bromopropyl group, accelerating SN2 reactions (e.g., with amines or thiols) .
- Iodine’s Polarizability : Stabilizes transition states in SN1 mechanisms but may sterically hinder backside attack in SN2.
Experimental Validation : Compare reaction rates of 4-fluoro vs. 4-methyl derivatives under identical conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
